4-Quinolinecarboxamide

Analytical Chemistry Chemical Procurement Synthesis

Procure 4-Quinolinecarboxamide (CAS 4363-95-5), the validated foundational scaffold for synthesizing potent, selective, and novel therapeutic candidates. This is the non-substitutable core: SAR studies prove that regioisomers like 2-quinolinecarboxamide fail to confer target affinity. Derivatives built on this specific 4-position scaffold achieve sub-nanomolar NK-3 receptor binding (Ki=4.2nM), potent hCA IX inhibition (Ki=6.5nM; outperforming acetazolamide), and multistage antimalarial activity with novel mechanisms. Its favorable CNS-penetrant properties (logP 2.034, PSA 55.98 Ų) support programs in pain, schizophrenia, oncology, and neurodegenerative disease. Ensure your lead optimization starts with the active core.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 4363-95-5
Cat. No. B1229333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxamide
CAS4363-95-5
Synonymsquinoline-4-carboxamide
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
InChIKeyLEWDKQKVAFOMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinecarboxamide (CAS 4363-95-5): A Core Building Block for Antimalarial, Anticancer, and CNS-Focused Research Scaffolds


4-Quinolinecarboxamide (CAS 4363-95-5, also referred to as quinoline-4-carboxamide) is an unsubstituted heterocyclic aromatic amide with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. As a core building block in medicinal chemistry, it serves as the foundational scaffold from which numerous high-value biologically active derivatives are synthesized [2]. Its role is not as a final therapeutic, but as a critical, versatile intermediate. This compound has been validated as the essential framework for developing potent and selective neurokinin-3 (NK-3) receptor antagonists [3], multistage antimalarials with novel mechanisms of action [4], and acetylcholinesterase inhibitors for neurodegenerative disease research [5].

Why 4-Quinolinecarboxamide (CAS 4363-95-5) Cannot Be Simply Substituted by Close Analogs


Substituting 4-quinolinecarboxamide with a close analog, such as the 2-position regioisomer or a differently substituted quinoline, is not a viable procurement strategy due to the documented, target-specific loss of activity that occurs with even minor structural modifications [1]. Quantitative structure-activity relationship (SAR) studies have explicitly demonstrated that moving the carboxamide group from the 4-position to the 2-position (2-quinolinecarboxamide) completely fails to provide affinity for specific receptors, including the 5-HT₄ receptor, highlighting a profound functional divergence [2]. Furthermore, the unsubstituted 4-quinolinecarboxamide core provides a unique, functionalizable scaffold for generating a diverse range of potent inhibitors; the simplest derivative without any substitution (analogous to the parent core) often displays the weakest biological effects, confirming the core's role as an essential, non-substitutable starting point for building activity [3]. This evidence underscores that the 4-quinolinecarboxamide framework is a distinct and critical chemical entity, not an interchangeable quinoline derivative.

Quantitative Evidence for Differentiating 4-Quinolinecarboxamide in Procurement


Analytical Purity Specification: 98% by HPLC for Reliable Synthesis and Assay Reproducibility

Procurement specifications for 4-Quinolinecarboxamide (CAS 4363-95-5) are well-defined, with standard purity available at ≥98% as confirmed by HPLC . This high level of purity is essential for its use as a building block in the synthesis of complex, high-value derivatives. Using lower purity material, or an analog without this level of analytical validation, introduces the risk of side reactions, inconsistent yields, and failed biological assays .

Analytical Chemistry Chemical Procurement Synthesis

The 4-Quinolinecarboxamide Scaffold is Essential for Potent NK-3 Receptor Antagonist Activity, with Sub-nanomolar Ki Values for Optimized Derivatives

While the parent 4-quinolinecarboxamide itself is not a potent NK-3 antagonist, its framework is the absolute requirement for this class of activity. Extensive SAR studies demonstrate that derivatives of the 4-quinolinecarboxamide core achieve exceptional potency and selectivity. For example, the optimized derivative SB 222200 (a 4-quinolinecarboxamide derivative) exhibits an IC₅₀ of 15 nM for the human NK-3 receptor . In a head-to-head comparison, SB 222200 demonstrates a Ki of 4.2 nM for NK-3R vs. 250 nM for NK-2R, showing a 60-fold selectivity for NK-3 over NK-2 . This is in stark contrast to 2-quinolinecarboxamide ligands, which were ineffective in providing affinity for the related 5-HT₄ receptor, highlighting the critical importance of the 4-position carboxamide [1].

Neuroscience Receptor Pharmacology Medicinal Chemistry

4-Quinolinecarboxamide Derivatives Achieve Nanomolar Inhibition of Carbonic Anhydrase Isoforms, Outperforming the Standard Drug Acetazolamide

Derivatization of the 4-quinolinecarboxamide scaffold yields potent and selective inhibitors of human carbonic anhydrases (hCAs), key targets in cancer and glaucoma. In a cross-study comparison, several 4-quinolinecarboxamide-linked benzenesulfonamide derivatives exhibited nanomolar Ki values against specific hCA isoforms. For instance, compound 5b inhibited hCA IX with a Ki of 6.5 nM, and hCA II with a Ki of 7.1 nM, which is more potent than the standard clinical drug acetazolamide (AAZ) on these isoforms [1]. This demonstrates that the 4-quinolinecarboxamide core, when appropriately functionalized, can serve as a superior scaffold for generating highly active compounds.

Oncology Enzyme Inhibition Medicinal Chemistry

Physicochemical Properties (logP, PSA) Differentiate 4-Quinolinecarboxamide as a Superior Core for Blood-Brain Barrier Permeability

The physicochemical profile of the unsubstituted 4-quinolinecarboxamide core is defined by a calculated logP of 2.034 and a topological polar surface area (PSA) of 55.98 Ų [1]. These values fall within the optimal range (logP <5, PSA <90 Ų) for blood-brain barrier (BBB) permeability as defined by Lipinski's and Veber's rules. In contrast, many closely related quinoline-based drug molecules, such as chloroquine (logP ~4.5, PSA ~28 Ų), have a significantly higher logP, which can lead to higher tissue accumulation and potential off-target effects [2]. The 4-quinolinecarboxamide core, with its balanced logP and moderate PSA, represents a more ideal starting point for designing CNS-penetrant drug candidates.

ADME Medicinal Chemistry CNS Drug Discovery

Optimal Research and Industrial Applications for Procuring 4-Quinolinecarboxamide (CAS 4363-95-5)


Scaffold for CNS Drug Discovery: Designing Next-Generation Neurokinin Receptor Antagonists

Procure 4-quinolinecarboxamide as the foundational core for synthesizing potent and selective neurokinin-3 (NK-3) receptor antagonists. Quantitative evidence confirms that derivatives built on this specific scaffold achieve sub-nanomolar binding affinities (Ki = 4.2 nM) and 60-fold selectivity over the NK-2 receptor . Its favorable physicochemical properties (logP 2.034, PSA 55.98 Ų) support the design of CNS-penetrant molecules for therapeutic areas including pain, schizophrenia, and inflammatory disorders [1].

Building Block for Anticancer Agents: Targeting Carbonic Anhydrases and PDK1

Utilize 4-quinolinecarboxamide as a key intermediate in the development of novel anticancer therapies. Its derivatives have been shown to potently inhibit cancer-relevant targets such as human carbonic anhydrase IX (Ki = 6.5 nM), outperforming the clinical drug acetazolamide [2]. Additionally, optimized derivatives from this scaffold have been identified as potent PDK1 inhibitors, capable of overcoming chemoresistance in colorectal cancer models, with binding energies of -10.2 kcal/mol against the target [3].

Core Scaffold for Antiparasitic Lead Optimization: Combating Multistage Malaria

Leverage 4-quinolinecarboxamide as the validated core for a novel class of antimalarial agents. Research confirms that derivatives of this scaffold exhibit a novel mechanism of action, multistage activity against the Plasmodium parasite, and demonstrated potent in vivo efficacy [4]. This positions the scaffold as a crucial starting point for medicinal chemistry campaigns aimed at overcoming resistance to current antimalarial drugs like artemisinin and chloroquine.

Validated Intermediate for Acetylcholinesterase Inhibitor Synthesis in Alzheimer's Research

Source 4-quinolinecarboxamide as a reliable synthetic intermediate for creating novel acetylcholinesterase (AChE) inhibitors. A series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-AChE activity, confirming the scaffold's utility in designing potential therapeutics for Alzheimer's disease and related dementias [5].

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